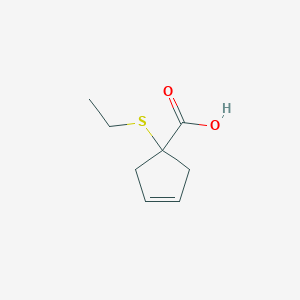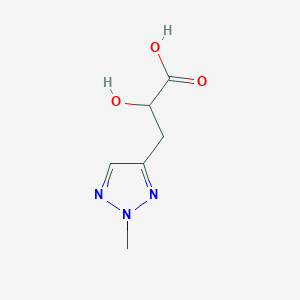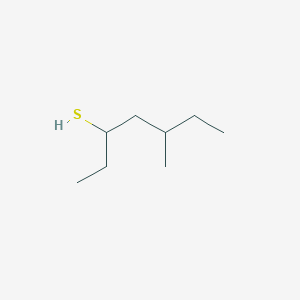
5-Methylheptane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylheptane-3-thiol: is an organic compound with the molecular formula C8H18S . It belongs to the class of thiols, which are characterized by the presence of a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is notable for its distinct odor and is often used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methylheptane-3-thiol can be synthesized through several methods. One common method involves the nucleophilic substitution reaction where an alkyl halide reacts with a hydrosulfide anion. For instance, an alkyl halide like bromobutane can react with sodium hydrosulfide to produce butanethiol . Another method involves using thiourea as a nucleophile, which first forms an alkyl isothiourea salt that is then hydrolyzed to yield the thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as mixing the reactants, controlling the temperature and pressure, and purifying the final product through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylheptane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine or iodine in the presence of a base can oxidize thiols to disulfides.
Reducing Agents: Hydrochloric acid and zinc are commonly used to reduce disulfides back to thiols.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Further oxidation products of thiols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylheptane-3-thiol is used in the synthesis of various organic compounds and as a building block in organic chemistry .
Biology and Medicine: Thiols, including this compound, are studied for their potential biological activities and interactions with proteins and enzymes .
Industry: In industrial applications, thiols are used in the production of self-assembled monolayers (SAMs) on gold surfaces, which are important in nanotechnology and materials science .
Mecanismo De Acción
The mechanism of action of 5-Methylheptane-3-thiol involves its interaction with other molecules through its thiol group. Thiols can form disulfide bonds with other thiol-containing molecules, which is a key mechanism in protein folding and stability . Additionally, thiols can act as nucleophiles in various chemical reactions, allowing them to participate in a wide range of biochemical processes .
Comparación Con Compuestos Similares
Butanethiol: Another thiol with a shorter carbon chain.
Hexanethiol: A thiol with a six-carbon chain.
Octanethiol: A thiol with an eight-carbon chain.
Uniqueness: 5-Methylheptane-3-thiol is unique due to its specific structure, which includes a methyl group on the fifth carbon and a thiol group on the third carbon. This structure imparts distinct chemical properties and reactivity compared to other thiols .
Propiedades
Fórmula molecular |
C8H18S |
|---|---|
Peso molecular |
146.30 g/mol |
Nombre IUPAC |
5-methylheptane-3-thiol |
InChI |
InChI=1S/C8H18S/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 |
Clave InChI |
PEJZBJJDCQBUDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


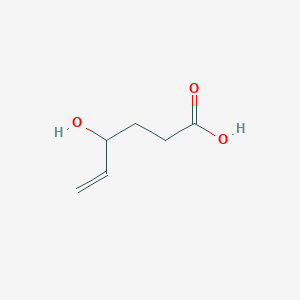
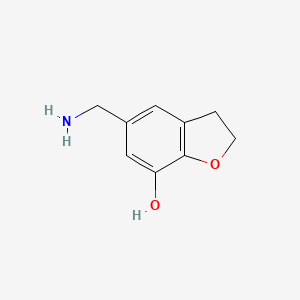
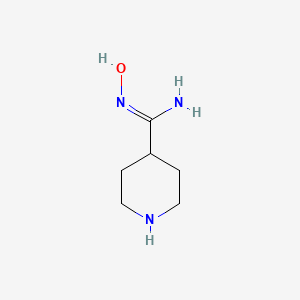
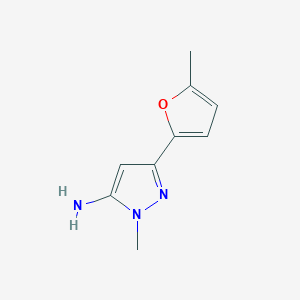
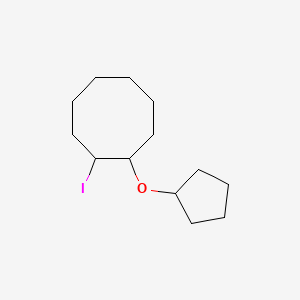
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
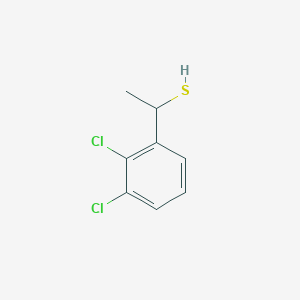
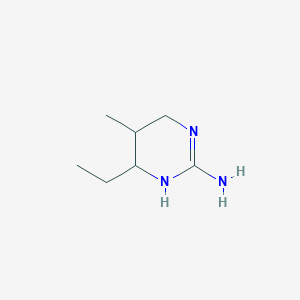
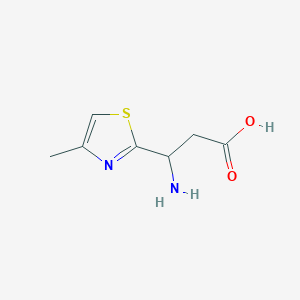
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
